molecular formula C14H20O3 B3114085 Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate CAS No. 1994365-43-3

Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate

Cat. No.: B3114085
CAS No.: 1994365-43-3
M. Wt: 236.31 g/mol
InChI Key: DHNZTYDKRWHTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate typically involves the esterification of 4-hydroxy-3-methylphenylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers .

Biology: In biological research, this compound is used to study the effects of esters on cellular processes and enzyme activities. It can also be used as a model compound to investigate the metabolism of esters in living organisms .

Industry: In industrial applications, this compound is used as an antioxidant and stabilizer in the production of plastics and other materials. It helps to prevent degradation and extend the shelf life of products .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison: Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it more resistant to degradation compared to its methyl and ethyl analogs. Additionally, the tert-butyl group can influence the compound’s solubility and reactivity, making it suitable for specific applications in industry and research .

Properties

IUPAC Name

tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10-9-11(5-7-12(10)15)6-8-13(16)17-14(2,3)4/h5,7,9,15H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZTYDKRWHTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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